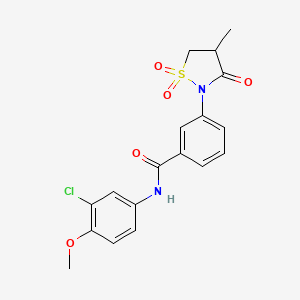

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

CAS No.:

Cat. No.: VC10129512

Molecular Formula: C18H17ClN2O5S

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClN2O5S |

|---|---|

| Molecular Weight | 408.9 g/mol |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |

| Standard InChI | InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-13-6-7-16(26-2)15(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,22) |

| Standard InChI Key | VULCNUAZCVIYRH-UHFFFAOYSA-N |

| SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |

| Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

-

Benzamide core: A benzene ring substituted at the 3-position with a thiazolidinone group.

-

N-(3-Chloro-4-methoxyphenyl) substituent: A para-methoxy and meta-chloro-substituted phenyl group attached via an amide bond.

-

4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety: A sulfonated thiazolidinone ring with a methyl group at the 4-position and three oxygen atoms, including two sulfonyl groups .

The molecular formula is C₁₈H₁₇ClN₂O₅S, with a molecular weight of 408.9 g/mol. Key structural features are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₂O₅S |

| Molecular Weight | 408.9 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 94.7 Ų |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Benzoyl chloride formation: Reaction of 3-nitrobenzoic acid with thionyl chloride to yield 3-nitrobenzoyl chloride.

-

Amide coupling: Condensation with 3-chloro-4-methoxyaniline in the presence of triethylamine (Et₃N) in dichloromethane (DCM).

-

Thiazolidinone incorporation: Cyclocondensation of the intermediate with 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine-2-carbaldehyde under acidic conditions.

Critical parameters influencing yield (≈45–60%) and purity include:

-

Temperature: 0–5°C during amide coupling to minimize side reactions.

-

Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

Purification and Analytical Validation

-

Column chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

-

HPLC: C18 column, acetonitrile/water (70:30) mobile phase, retention time ≈12.3 min.

Computational and In Silico Predictions

Molecular Docking Studies

Docking simulations using AutoDock Vina predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for cyclooxygenase-2 (COX-2), attributed to:

-

Hydrogen bonding: Between the sulfonyl oxygen and Arg120.

-

Hydrophobic interactions: Chloro and methyl groups with Val523 and Leu352.

ADMET Profiling

Predictions via SwissADME and pkCSM:

| Parameter | Prediction |

|---|---|

| Lipophilicity (LogP) | 2.8 |

| Water Solubility | -3.2 (LogS) |

| CYP2D6 Inhibition | Moderate |

| BBB Permeability | Low |

| Ames Mutagenicity | Negative |

Challenges and Future Directions

Research Gaps

-

In vivo toxicity: No pharmacokinetic or acute toxicity data available.

-

Target specificity: Mechanism of action remains unvalidated.

Recommended Studies

-

In vitro screening: Broad-spectrum antimicrobial and anticancer assays.

-

X-ray crystallography: Confirm binding mode to COX-2.

-

SAR optimization: Modify chloro and methoxy substituents to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume